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molecular formula C7H6Cl2O4S B8710787 Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-4-methyl- CAS No. 71550-51-1

Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-4-methyl-

Cat. No. B8710787
M. Wt: 257.09 g/mol
InChI Key: OFKATMOSWWAWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038328

Procedure details

The reaction of the 2-sulpho-4,6-dichloro-5-methylphenol, prepared in the second stage, with nitric acid in the third process stage to give 2-nitro-4,6-dichloro-5-methylphenol can be illustrated by the following equation: ##STR3##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([CH3:12])=[C:7]([Cl:13])[C:6]=1[OH:14])(O)(=O)=O.[N+:15]([O-])([OH:17])=[O:16]>>[N+:15]([C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([CH3:12])=[C:7]([Cl:13])[C:6]=1[OH:14])([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=C(C(=C(C(=C1)Cl)C)Cl)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1)Cl)C)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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